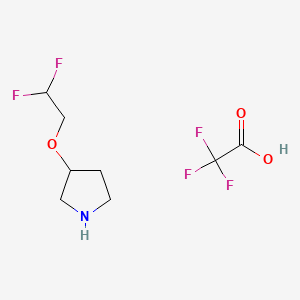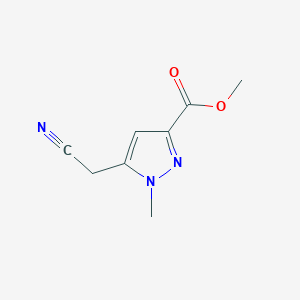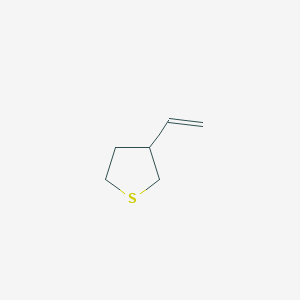
3-Vinyltetrahydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylthiolane is an organic compound characterized by a five-membered ring containing a sulfur atom and an ethenyl group attached to the third carbon This compound belongs to the class of thiolanes, which are sulfur analogs of tetrahydrofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenylthiolane typically involves the cyclization of suitable precursors. One common method is the reaction of 3-chloropropene with sodium sulfide under basic conditions, leading to the formation of the thiolane ring. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3-ethenylthiolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 3-ethenylthiolane.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethenylthiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 3-ethenylthiolane can lead to the formation of thiolane derivatives with reduced sulfur oxidation states.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as hydrohalogenation or hydration, to form substituted thiolanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrohalogenation with hydrogen halides, hydration with water in the presence of acid catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiolane derivatives.
Substitution: Substituted thiolanes with various functional groups.
Aplicaciones Científicas De Investigación
3-Ethenylthiolane has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Preliminary studies suggest that derivatives of 3-ethenylthiolane may have therapeutic potential in treating certain diseases due to their biological activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-ethenylthiolane involves its interaction with molecular targets through its sulfur atom and ethenyl group. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Tetrahydrothiophene: A sulfur analog of tetrahydrofuran with a similar five-membered ring structure.
3-Methylthiolane: A thiolane derivative with a methyl group instead of an ethenyl group.
Thiophene: A sulfur-containing aromatic compound with a five-membered ring.
Comparison: 3-Ethenylthiolane is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other thiolanes and sulfur-containing compounds. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10S |
|---|---|
Peso molecular |
114.21 g/mol |
Nombre IUPAC |
3-ethenylthiolane |
InChI |
InChI=1S/C6H10S/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2 |
Clave InChI |
FSGCFQUNIFMCSF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


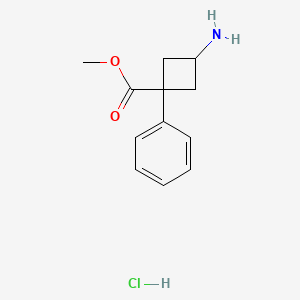
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
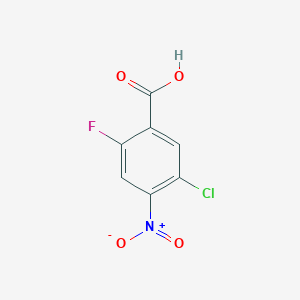

![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
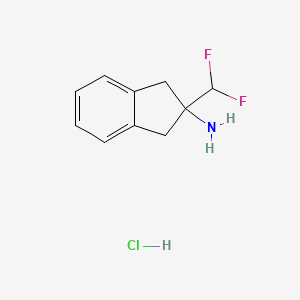

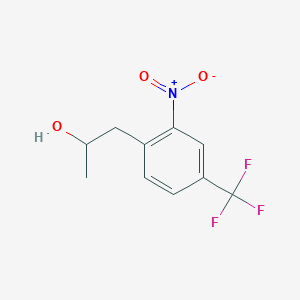

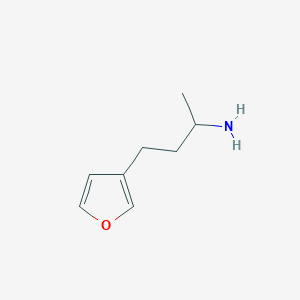
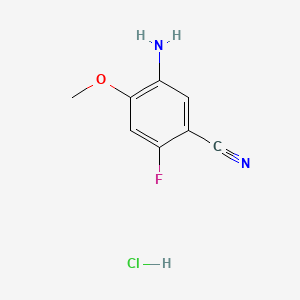
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
